molecular formula C14H19BO3 B2708510 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1352132-34-3

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B2708510
CAS RN: 1352132-34-3
M. Wt: 246.11
InChI Key: GQYGIWURVFRSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves nucleophilic and amidation reactions . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .


Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

This compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be further clarified by studying the molecular electrostatic potential and frontier molecular orbitals of the compound .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

Organic Synthesis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a boronic ester, which is a crucial reagent for forming carbon-carbon bonds. Its stability and reactivity make it an excellent choice for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of various drug candidates. Its role in forming carbon-carbon bonds allows for the creation of diverse molecular structures, which can be further modified to develop new therapeutic agents. The compound’s versatility in synthesis makes it valuable for producing potential drugs targeting various diseases, including cancer and infectious diseases .

Material Science

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is also employed in material science for the development of advanced materials. It is used in the synthesis of polymers and other materials with specific properties, such as conductivity, flexibility, and strength. These materials have applications in electronics, coatings, and nanotechnology .

Catalysis

In the field of catalysis, this compound acts as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals makes it useful in catalytic cycles, enhancing the efficiency and selectivity of reactions. This application is particularly important in industrial processes where catalysts are used to produce chemicals on a large scale .

Chemical Biology

Researchers in chemical biology use 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde to study biological systems. It can be incorporated into probes and sensors that detect specific biomolecules, such as proteins and nucleic acids. These tools are essential for understanding biological processes and developing diagnostic methods .

Polymer Chemistry

Lastly, this compound is significant in polymer chemistry, where it is used to create polymers with unique properties. These polymers can be tailored for specific applications, such as drug delivery systems, biodegradable materials, and high-performance plastics. The ability to modify the polymer structure at the molecular level allows for the development of materials with desired characteristics.

Sigma-Aldrich SpringerLink Sigma-Aldrich Sigma-Aldrich SpringerLink : Sigma-Aldrich : SpringerLink : Sigma-Aldrich

Mechanism of Action

The compound is usually used as an enzyme inhibitor or specific ligand drug . In addition to treating tumors and microbial infections, they can also be used to treat anticancer drugs .

Safety and Hazards

The compound has some safety hazards. It is recommended to avoid inhalation, contact with skin and eyes, and to use personal protective equipment .

Future Directions

The compound has potential applications in the field of medicine, organic synthesis, and fine chemicals . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases . It can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYGIWURVFRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.